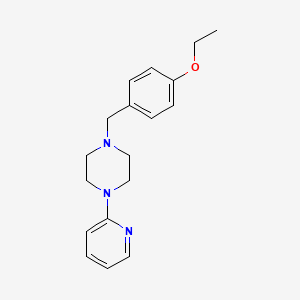

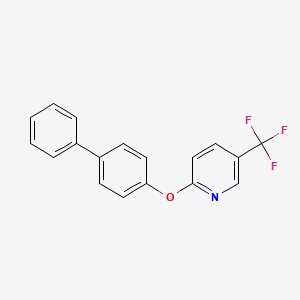

![molecular formula C15H13N3O B5713580 4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5713580.png)

4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine” is a complex organic molecule that contains a pyridine ring and an oxadiazole ring, both of which are nitrogen-containing heterocycles. The phenylethyl group is a common moiety in organic chemistry, often involved in aromatic interactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and oxadiazole rings, both of which are planar and conjugated, allowing for potential pi-pi interactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical for pyridines and oxadiazoles. Pyridines can act as bases and nucleophiles, reacting with electrophiles at the nitrogen or carbon atoms . Oxadiazoles can potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen atoms could allow for hydrogen bonding, influencing its solubility in different solvents .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

- Anticancer Properties : Researchers have investigated the potential of this compound as an anticancer agent. Its unique structure may interfere with cancer cell growth pathways, making it a candidate for further study in drug development .

- Kinase Inhibitor : The pyridine moiety in this compound suggests kinase inhibition activity. Kinases play crucial roles in cell signaling, and inhibiting specific kinases can be therapeutically beneficial .

Materials Science and Organic Electronics

- Organic Semiconductors : The π-conjugated system in the oxadiazole-pyridine scaffold makes it suitable for organic electronics. Researchers explore its use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells .

Agrochemicals and Pest Control

- Insecticidal Activity : Symmetrical 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole derivatives (similar in structure) exhibit strong insecticidal activity against house flies, flies, and leaf rollers .

Chemical Biology and Enzyme Inhibition

- Enzyme Inhibitors : The oxadiazole-pyridine scaffold may serve as a scaffold for designing enzyme inhibitors. Researchers explore its potential in inhibiting specific enzymes involved in disease pathways .

Materials Chemistry and Coordination Complexes

- Coordination Ligands : The nitrogen atoms in the oxadiazole and pyridine rings can coordinate with metal ions. Researchers have synthesized coordination complexes using similar ligands for catalysis and materials applications .

Organic Synthesis and Functionalization

- Benzylic Position Reactions : The phenylethyl group in this compound provides a benzylic position, which is amenable to various reactions. For example, benzylic halides can undergo nucleophilic substitution (SN1 or SN2) or radical bromination .

Orientations Futures

Propriétés

IUPAC Name |

5-(2-phenylethyl)-3-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-2-4-12(5-3-1)6-7-14-17-15(18-19-14)13-8-10-16-11-9-13/h1-5,8-11H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBFHGIKPMVURS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(4-amino-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl)benzoate](/img/structure/B5713507.png)

![2-iodobenzaldehyde [4-(benzylamino)-6-(tert-butylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5713533.png)

![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5713539.png)

![4-[(1-phenylcyclohexyl)carbonyl]morpholine](/img/structure/B5713556.png)

![3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5713563.png)

![N-(4-isopropylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5713573.png)